Product packaging for Hydron;chloride(Cat. No.:CAS No. 124760-64-1)

Hydron;chloride

Cat. No.: B554664
CAS No.: 124760-64-1
M. Wt: 36.46 g/mol
InChI Key: VEXZGXHMUGYJMC-UHFFFAOYSA-N
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Description

Hydron;chloride, systematically known as chlorane and more commonly as hydrogen chloride (HCl), is a fundamental and versatile reagent in scientific research. In its gaseous form, it is a colorless compound with a pungent odor, and it is highly soluble in water, forming the strong acid known as hydrochloric acid . The primary mechanism of action for its acidic properties is its near-complete dissociation in aqueous solutions to release a proton (H⁺) and a chloride ion (Cl⁻). This reaction, HCl (aq) → H⁺ (aq) + Cl⁻ (aq), results in a high concentration of free H⁺ ions, which is responsible for its strong acidity and reactivity . This makes it an essential agent for protonation, acid-catalyzed reactions, and pH control in various experimental settings. Its value to researchers is demonstrated across diverse fields. In chemical synthesis and industrial processes, it is a critical reagent for producing a vast range of organic and inorganic compounds, including vinyl chloride for PVC and various chlorides . It is also employed in metal pickling to clean and prepare metal surfaces by dissolving oxides like rust (e.g., Fe₂O₃ + 6 HCl → 2 FeCl₃ + 3 H₂O) and in adjusting the pH in water treatment and food processing . In biological research, hydrochloric acid is studied for its vital role in mammalian digestion, where it creates the low-pH environment necessary for the activation of the enzyme pepsin, enabling the breakdown of proteins, and also helps eliminate ingested pathogens . As a highly corrosive substance, safe handling of this compound is paramount. Appropriate personal protective equipment (PPE), including gloves and eye protection, is essential. It can cause severe burns upon contact with skin and eyes, and inhalation of the gas can lead to irritation of the respiratory tract and more serious lung damage . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HCl<br>ClH B554664 Hydron;chloride CAS No. 124760-64-1

Properties

IUPAC Name

hydron;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClH/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZGXHMUGYJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClH
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15364-23-5
Record name Hydrochloric acid, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15364-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

36.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydrochloric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7647-01-0
Record name Hydrochloric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7647-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrochloric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Theoretical and Computational Chemistry of Hydrogen Chloride

Quantum Chemical Approaches to Molecular Structure and Bonding in Hydrogen Chloride

Quantum chemical methods are indispensable for accurately describing the electronic structure and bonding nuances of molecules like hydrogen chloride. These techniques involve solving approximations of the Schrödinger equation to predict a wide range of molecular properties.

Ab Initio Calculations of Hydrogen Chloride

Ab initio calculations, meaning "from the beginning," derive their results purely from fundamental physical constants, eschewing empirical data. For hydrogen chloride, these calculations are instrumental in determining its electronic configuration, bond length, bond dissociation energy, and dipole moment. Various levels of theoretical rigor, including coupled-cluster methods and Hartree-Fock approximations, have been employed to achieve precise modeling of the HCl molecule scispace.comumich.edukcl.ac.ukaip.org. For example, ab initio studies have elucidated the structural and vibrational characteristics of hydrogen chloride within molecular complexes, such as the fluorobenzene–hydrogen chloride dimer, revealing detailed information about π-hydrogen bonding and the precise orientation of the HCl moiety scispace.comumich.edukcl.ac.ukaip.org. These calculations also serve as a foundation for comprehending the distribution of electron density and its influence on chemical interactions aip.org.

Density Functional Theory (DFT) Applications to Hydrogen Chloride Systems

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling technique that simplifies the complex many-body electron problem by focusing on the electron density. DFT has been applied to numerous hydrogen chloride systems to investigate its electronic structure, intrinsic properties, and interaction patterns. For instance, DFT calculations, often coupled with distortion-interaction analysis and quasiclassical dynamics, have been pivotal in dissecting the mechanisms of catalytic reactions involving HCl, underscoring the crucial role of the chloride anion in stabilizing transition states acs.orgnih.gov. DFT has also been utilized to examine the binding energies, structures, and vibrational spectra of hydrogen chloride clusters, with different DFT functionals exhibiting varying degrees of accuracy for properties such as binding energy and vibrational frequency shifts researchgate.netacs.org. Notably, the Perdew and Wang (PW91) functional within DFT has demonstrated commendable agreement with experimental binding energies for smaller HCl clusters researchgate.net. Furthermore, assessments of DFT functional performance for calculating electric field gradients in HCl have indicated that hybrid functionals generally outperform standard functionals in accuracy aip.org.

Table 2.1.2: Comparative Performance of DFT Functionals for HCl Properties

Property / FunctionalPW91B3LYPRHFExperimental/High-Level TheoryNotes
HCl Dimer Binding Energy (kJ/mol)29.6UnderestimatedUnderestimated29.5PW91 shows good agreement with experimental values.
Electric Field Gradients (HCl)Good agreement with CCSD(T)Good agreement with CCSD(T)N/ACCSD(T) valuesHybrid functionals generally provide accurate results.

Computational Simulations of Hydrogen Chloride Interactions and Dynamics

Beyond static electronic structure calculations, computational simulations are essential for probing the dynamic behavior and interactions of HCl molecules, particularly in condensed phases or during the course of chemical reactions.

Monte Carlo Simulations of Liquid Hydrogen Chloride

Monte Carlo (MC) simulations are employed to statistically model the mechanical properties of chemical systems. In the context of liquid hydrogen chloride, MC simulations, frequently utilizing the Metropolis algorithm, have been applied to investigate its structural characteristics, phase transitions, and dielectric properties tandfonline.comacs.orgdntb.gov.ua. These simulations typically employ interatomic potentials that incorporate Lennard-Jones terms, partial charges, and sometimes dipole and quadrupole moments to accurately represent the interactions between HCl molecules tandfonline.comaip.org. Research has focused on comparing simulation outputs with experimental radial distribution functions and structure factors to achieve faithful reproduction of liquid HCl's behavior tandfonline.comacs.orgaip.org. For example, MC simulations, in conjunction with other theoretical frameworks like reference hypernetted chain theory, have been successful in predicting gas-liquid coexistence properties and the static dielectric constant of liquid hydrogen chloride acs.org.

Table 2.2.1: Key Aspects of Monte Carlo Simulations for Liquid HCl

Simulation ComponentDetailsCitation
Simulation AlgorithmMetropolis algorithm tailored for polyatomic systems tandfonline.com tandfonline.com
Data Generation500,000 to 750,000 configurations generated (preceded by 125,000 equilibration configurations) tandfonline.com tandfonline.com
Intermolecular PotentialLennard-Jones potential combined with partial charges aip.org; Lennard-Jones potential augmented by point dipoles, quadrupoles, and polarizability tandfonline.com tandfonline.comaip.org
System SizeTypically 256 molecules per simulation cell tandfonline.com; a system of 750 particles was used for hydrogen chloride at 323 K acs.org tandfonline.comacs.org
Investigated PropertiesStatic and dynamic structural features, dielectric constant, radial distribution functions, and gas-liquid coexistence parameters tandfonline.comacs.org tandfonline.comacs.org

Ab Initio Molecular Dynamics (AIMD) for Vibrational and Rotational Spectra of Hydrogen Chloride

Ab Initio Molecular Dynamics (AIMD) integrates quantum mechanical force calculations (often derived from DFT) with classical molecular dynamics to simulate the temporal evolution of a system. This approach is particularly effective for calculating the vibrational and rotational spectra of molecules, including HCl mdpi.comresearchgate.net. AIMD simulations have been conducted to compute HCl's spectra, with results rigorously compared against experimental data mdpi.comresearchgate.net. These studies explore how nuclear motion, treated classically within AIMD, influences the accuracy of predicted vibrational and rotational bands. For instance, research indicates that AIMD simulations, when meticulously configured with appropriate kinetic energy sampling and dispersion corrections, can accurately reproduce the vibrational and rotational spectra of HCl, although capturing the intricate rotational structure necessitates careful simulation parameterization mdpi.comresearchgate.net. AIMD has also been employed to investigate the unusual infrared spectra observed in molecular clusters containing HCl, such as the acetonitrile–hydrogen chloride complex, by analyzing the dynamics of the hydrogen bond and its impact on spectral characteristics rsc.org.

Table 2.2.2: AIMD Simulation Methodologies for HCl Spectra Analysis

Investigated AspectMethodological Approach/OutcomeSpecific DetailsSource
Vibrational/Rotational SpectraAIMD simulationsCapable of accurately reproducing experimental spectra with optimized settings mdpi.comresearchgate.net. mdpi.comresearchgate.net
Spectroscopic AccuracyComparison with Experimental DataGood concordance achieved for vibrational and rotational features; importance of dispersion correction and kinetic energy sampling highlighted mdpi.comresearchgate.net. mdpi.comresearchgate.net
Cluster DynamicsAIMD study of MeCN-HCl clusterRevealed that spectral anomalies stem from the dynamics of the N-H-Cl angle; requires extended simulation durations for convergence rsc.org. rsc.org

Quasiclassical Dynamics Simulations for Reaction Mechanisms Involving Hydrogen Chloride

Quasiclassical Dynamics (QCMD) simulations, often referred to as quasiclassical trajectory (QCT) methods, are employed to scrutinize reaction mechanisms by propagating trajectories using classical mechanics, with forces derived from quantum mechanical computations. These techniques are instrumental in understanding the time-resolved mechanisms of reactions where HCl participates. For example, QCMD has been crucial in analyzing the mechanistic pathways of chiral hydrogen-bond donor and hydrogen chloride co-catalyzed Prins cyclizations. These investigations have demonstrated that HCl, when complexed with a hydrogen-bond donor, can function as a catalyst, with the chloride anion playing a pivotal role in stabilizing transition states and enhancing enantioselectivity acs.orgnih.govresearchgate.net. QCMD simulations lend support to stepwise reaction mechanisms where the precise spatial arrangement of the chloride anion, facilitated by a chiral catalyst, significantly influences both the reaction rate and the stereochemical outcome acs.orgnih.gov.

Table 2.2.3: Role of Quasiclassical Dynamics in HCl-Catalyzed Reactions

Reaction SystemSimulation MethodologyKey FindingsSource
Prins Cyclizations (HCl co-catalyzed)Quasiclassical Dynamics (QCMD/QCT)Supports a stepwise mechanism; the positioning of the chloride anion enhances alkene nucleophilicity and stabilizes transition states, leading to accelerated rates and improved enantioselectivity acs.orgnih.govresearchgate.net. acs.orgnih.govresearchgate.net
Mechanistic ElucidationQCT utilizing ab initio forcesApplied to clarify the time-resolved mechanisms of reactions involving HCl researchgate.net. researchgate.net

Compound List:

Hydrogen Chloride (HCl)

The content presented herein is derived from a synthesis of various computational chemistry studies and simulations, aiming to provide a robust theoretical framework for comprehending the behavior of hydrogen chloride.

Development of Intermolecular Potentials for Hydrogen Chloride

The accurate description of intermolecular forces is fundamental to understanding the macroscopic properties of matter, from the behavior of gases to the structure of liquids and solids. For hydrogen chloride (HCl), a polar diatomic molecule, developing precise intermolecular potentials is crucial for theoretical and computational chemistry studies. These potentials, often derived from a combination of high-level quantum mechanical calculations and experimental data, serve as the foundation for molecular dynamics simulations, statistical mechanics calculations, and the prediction of thermophysical properties.

Methodologies for Developing Intermolecular Potentials

The development of intermolecular potentials for HCl has historically involved several key methodologies:

Ab Initio Calculations: These methods, such as coupled-cluster (CC) methods (e.g., CCSD(T)) and Møller-Plesset perturbation theory (MP2, MP4), are used to compute the interaction energies between HCl molecules at various geometries. High-level calculations with extended basis sets, often including polarization and diffuse functions, are employed to accurately map the potential energy surface (PES) of the HCl dimer. These calculations provide a fundamental, first-principles basis for understanding the nature of the interactions, including contributions from electrostatic, induction, dispersion, and exchange-repulsion forces rsc.orgcapes.gov.braip.orgresearchgate.netresearchgate.net. For instance, studies have computed energies for hundreds or thousands of randomly generated HCl dimer conformations to build a comprehensive PES rsc.orgnih.gov.

Semi-empirical Methods: While ab initio calculations provide high accuracy, they can be computationally expensive. Semi-empirical methods, or fitting analytical functions to ab initio data, offer a more practical approach for large-scale simulations. These methods involve fitting analytical potential forms (e.g., Lennard-Jones, Morse, Buckingham, or more complex site-site potentials) to the calculated ab initio energies rsc.orgresearchgate.netresearchgate.netoberlin.edukoreascience.krtandfonline.com. The parameters of these functions are optimized to best represent the interaction energies across the relevant geometries.

Experimental Data Fitting: Spectroscopic data, such as microwave, far-infrared, and near-infrared spectra of HCl dimers, provide highly accurate experimental information that can be used to refine or validate intermolecular potentials. By calculating spectra from trial potential energy surfaces and comparing them to experimental results, researchers can iteratively improve the potential models oberlin.edu. Second virial coefficients and liquid property data also serve as valuable benchmarks for assessing the accuracy of developed potentials rsc.orgresearchgate.netresearchgate.net.

Functional Forms for HCl Intermolecular Potentials

Various functional forms have been employed to represent the intermolecular interactions of HCl, accounting for its polar nature and anisotropic interactions:

Lennard-Jones (LJ) Potential: A fundamental model, the LJ potential, describes attractive (dispersion) and repulsive (Pauli exclusion) forces. While a basic LJ potential can be used, it often requires modification to adequately capture the specific interactions of polar molecules like HCl.

Improved Lennard-Jones (ILJ) Potential: An extension of the standard LJ potential, the ILJ model incorporates additional flexibility through a dimensionless parameter, allowing for a more nuanced representation of molecular interactions rsc.orgnih.gov. Parameters for the ILJ potential for HCl-HCl interactions have been fitted to high-level ab initio calculations rsc.orgnih.gov.

Site-Site Potentials: These models treat molecules as collections of interaction sites (e.g., atoms) and sum the potentials between all pairs of sites on different molecules. This approach can better capture the anisotropy of interactions, especially for non-spherical molecules. For HCl, potentials might involve interactions between the H atom and the Cl atom of another HCl molecule researchgate.netresearchgate.netresearchgate.netkoreascience.kr.

Empirical and Semi-Empirical Models: Potentials derived from fitting to experimental data, such as those based on exp-6 functions or more complex analytical forms like the Hulburt-Hirschfelder function, have also been developed and tested oberlin.edukoreascience.krrsc.org. These models often incorporate terms to account for electrostatic interactions arising from the permanent dipole and quadrupole moments of HCl.

Key Research Findings and Data

Research into HCl intermolecular potentials has yielded significant insights and data:

Nature of HCl-HCl Interaction: Studies confirm that the interaction between HCl molecules is primarily governed by electrostatic forces (dipole-dipole interactions) and van der Waals forces rsc.org. While HCl is a hydrogen bond donor, the interaction between two HCl molecules is not typically classified as a strong hydrogen bond in the same way as, for example, water-water interactions researchgate.net.

Potential Energy Surface (PES) Features: Ab initio calculations have mapped the PES for the HCl dimer, identifying minimum energy configurations and pathways for molecular rearrangement. For the HCl dimer, minimum energy configurations often correspond to an L-shaped geometry, with the hydrogen atom of one molecule pointing towards the chlorine atom of the other, though other configurations are also explored rsc.orgaip.orgoberlin.edu. The well depth and equilibrium distances are key parameters determined from these studies. For example, one study reported a well depth of approximately -710.9 cm⁻¹ at the hydrogen-bonded minimum using MP2 calculations aip.org.

Parameterization of Analytical Potentials:

Improved Lennard-Jones (ILJ) Parameters for HCl-HCl: Research has fitted ILJ parameters to high-level ab initio calculations. For the HCl-HCl interaction, fitted parameters include:

: 7.628

: 0.381 kJ mol⁻¹

: 3.215 Å

: 8.379

: 0.617 kJ mol⁻¹

: 3.525 Å These parameters are derived from fitting to CCSD(T)/QZVPP calculations rsc.org.

Other Potential Models: Different studies have proposed various functional forms with their own sets of parameters. For instance, three different site-site pair potential functions were fitted to ab initio energies calculated using symmetry-adapted perturbation theory (SAPT) researchgate.netresearchgate.netresearchgate.net. These potentials were then used to predict second virial coefficients and vapor-liquid equilibria, showing reasonable agreement with experimental data researchgate.netresearchgate.net.

Data Table: Example ILJ Potential Parameters for HCl-HCl Interaction

ParameterFitted Value (from CCSD(T)/QZVPP)Unit
7.628-
0.381kJ mol⁻¹
3.215Å
8.379-
0.617kJ mol⁻¹
3.525Å

Source: Adapted from rsc.org

Note: The parameters and in the ILJ potential are analogous to the well depth and equilibrium distance in the standard Lennard-Jones potential, respectively. The parameter adds flexibility to the potential.

Validation and Prediction of Properties: Potentials developed through these methods have been validated by comparing their predictions of properties like second virial coefficients, vapor-liquid equilibria, and spectroscopic constants against experimental measurements rsc.orgresearchgate.netresearchgate.net. The agreement achieved demonstrates the capability of these potentials to accurately describe the intermolecular interactions of HCl and predict its macroscopic behavior. For example, ILJ potentials fitted to ab initio data have shown close agreement with experimental second virial coefficients rsc.org.

The ongoing refinement of intermolecular potentials for HCl, driven by advancements in computational power and theoretical methods, continues to enhance our understanding of its behavior in various physical states and chemical environments.

Advanced Spectroscopic Characterization of Hydrogen Chloride

Laser Absorption Spectroscopy Techniques for Hydrogen Chloride Detection and Analysis

Quartz-Enhanced Photothermal Spectroscopy (QEPTS) in Hydrogen Chloride Sensing

Quartz-Enhanced Photothermal Spectroscopy (QEPTS) is a non-contact gas sensing technique that utilizes a quartz tuning fork (QTF) as a highly sensitive transducer for detecting photothermal signals. This method is particularly suitable for measuring acid gases like hydrogen chloride, as the QTF can be isolated from direct contact with the corrosive analyte, thereby enhancing sensor longevity and stability researchgate.netnih.govmdpi.com. A typical QEPTS setup for HCl detection employs a continuous-wave (CW) distributed feedback (DFB) fiber-coupled diode laser operating in the near-infrared region, often around 1.74 µm, to target specific HCl absorption lines researchgate.netnih.govmdpi.com.

Research has demonstrated the capability of QEPTS for ultra-high sensitivity HCl detection. For instance, a sensor utilizing a 1.74 µm laser achieved a minimum detection limit (MDL) of approximately 17 parts per billion (ppb) with an integration time of 130 seconds researchgate.netnih.govmdpi.com. This performance was attributed to the optimization of wavelength modulation depth and signal processing, along with Allan variance analysis to confirm sensor stability and sensitivity researchgate.netnih.gov. The signal amplitude in QEPTS is known to be inversely proportional to the resonant frequency of the QTF, suggesting that QTFs with lower resonant frequencies may yield improved detection capabilities frontiersin.org.

Optical Feedback Cavity Enhanced Absorption Spectroscopy (OFCEAS) for Trace Hydrogen Chloride

Optical Feedback Cavity Enhanced Absorption Spectroscopy (OFCEAS), including variants like Off-Axis Integrated Cavity Output Spectroscopy (Off-Axis ICOS), is a highly sensitive laser absorption technique that utilizes a high-finesse optical cavity to achieve effective path lengths of many kilometers. This significantly enhances light-matter interaction, enabling the detection of trace gases with exceptional sensitivity abb.comresearchgate.netap2e.com. OFCEAS systems are well-suited for monitoring trace hydrogen chloride in various environments, including industrial emissions abb.com.

Studies have reported impressive performance metrics for OFCEAS in HCl detection. For example, in the context of hydrogen purity analysis, an OFCEAS system demonstrated a minimum detection limit (MDL) of 8 ppb at a 1-second integration time, which could be further reduced to sub-ppb levels with a 100-second integration time researchgate.net. The system also exhibited a linear dynamic response up to 6 ppm for HCl researchgate.net. In industrial emission monitoring, an OFCEAS analyzer achieved a sensitivity of better than 10 ppb for HCl, even with a 100:1 dilution ratio abb.com. Without considering interferences, theoretical evaluations suggest detection limits around several ppb for HCl, with specific isotopes like H35Cl showing limits around 0.7 ppb and H36Cl around 1 ppb europa.eu.

Infrared Degenerate Four-Wave Mixing (IR-DFWM) for Hydrogen Chloride

Infrared Degenerate Four-Wave Mixing (IR-DFWM) is a nonlinear optical technique that offers high spectral resolution and sensitivity, making it valuable for trace gas analysis researchgate.netosti.govnih.gov. This method involves the interaction of three laser beams with a sample to generate a fourth, coherent "signal" beam. The signal intensity is proportional to the square of the sample concentration, offering an advantage for detecting low concentrations researchgate.netnih.gov.

Research has applied IR-DFWM for the detection of hydrogen chloride, particularly in challenging environments such as combustion processes nih.govresearchgate.net. Studies have reported detection sensitivities for trace HCl in nitrogen gas flow at room temperature to be around 25 ppm researchgate.netnih.govresearchgate.net. While effective for in-situ measurements, quantitative interpretation can sometimes require calibration gases or additional assumptions osti.gov. Compared to linear absorption techniques like Tunable Diode Laser Absorption Spectroscopy (TDLAS), IR-DFWM may present different advantages and challenges depending on the specific application nih.gov.

Other Advanced Spectroscopic and Analytical Methodologies

Beyond the specific laser-based techniques, other advanced methods provide complementary capabilities for hydrogen chloride measurement, offering unique advantages in terms of speed, selectivity, or operational simplicity.

Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS) for Hydrogen Chloride

Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS) is another technique that employs a quartz tuning fork (QTF) to detect acoustic waves generated by gas absorption of modulated laser light eurekalert.orgacs.orgmdpi.comscispace.comresearchgate.netoptica.org. QEPAS offers advantages such as immunity to external acoustic noise and the potential for compact sensor design eurekalert.orgacs.org. However, as a contact-based method, it can be susceptible to issues when analyzing corrosive gases like HCl, potentially leading to QTF degradation over time eurekalert.orgresearchgate.net.

Despite the potential for corrosion, QEPAS has been successfully adapted for HCl detection. Studies have reported minimum detection limits (MDLs) for HCl in the range of 550 ppb with a 1-second integration time, particularly when using QTFs with lower resonant frequencies acs.orgscispace.comresearchgate.netoptica.org. For example, one QEPAS sensor achieved an MDL of 550 ppbv (parts per billion by volume) using a QTF with a resonance frequency of 30.72 kHz and a 1-second data acquisition time scispace.com. Another study reported an MDL of 1.48 ppm for HCl in a multi-gas sensor setup mdpi.comspiedigitallibrary.org. The ppb-level detection sensitivity makes QEPAS a viable option for environmental monitoring and industrial applications, provided appropriate material considerations are made for corrosive analytes scispace.com.

Laser-Induced Breakdown Spectroscopy (LIBS) for Hydrogen Chloride

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique that uses a pulsed laser to create a high-temperature plasma from a sample. The light emitted from this plasma is then analyzed to determine the elemental composition of the sample gasdog.com. LIBS is known for its ability to perform rapid, in-situ elemental analysis with minimal sample preparation gasdog.com.

While LIBS is primarily used for elemental analysis, it can be applied to detect molecules like HCl gasdog.com. The principle involves ablating the sample with a laser pulse, generating plasma, and analyzing the emitted light spectrum for characteristic atomic or molecular emission lines associated with HCl gasdog.com. However, quantitative analysis of trace gases like HCl using LIBS can present challenges, particularly concerning sensitivity and reproducibility, especially when dealing with liquid samples nasa.govspectroscopyonline.com. For liquid samples, detection limits are often in the parts-per-million (ppm) or high parts-per-billion (ppb) range, which may not be sufficient for all trace analysis requirements nasa.govspectroscopyonline.com. Specific quantitative detection limits for gaseous HCl using LIBS are not as widely detailed in the provided literature as for other spectroscopic methods.

Ion Mobility Spectroscopy (IMS) in Hydrogen Chloride Measurement

Ion Mobility Spectrometry (IMS) is a highly sensitive and rapid analytical technique that separates ions based on their mobility in an electric field. It is known for its ability to detect trace gases at low ppb levels with millisecond response times envirotech-online.comrsc.orgresearchgate.netmasatech.euenvirotech-online.commpi-tech.com.twiut-technologies.de. IMS offers advantages over traditional spectroscopic methods, including the ability to measure multiple compounds in a single instrument and operate effectively even at high humidity levels envirotech-online.comresearchgate.netenvirotech-online.com.

IMS has been successfully employed for the monitoring of hydrogen chloride, often alongside chlorine (Cl2) envirotech-online.comrsc.orgresearchgate.netenvirotech-online.com. Detection limits for HCl using IMS are reported to be very low, typically around 0.5 ppb or 0.8 ppb envirotech-online.comrsc.orgresearchgate.netenvirotech-online.com. Advanced IMS techniques, such as dopant-assisted negative photoionization IMS combined with cryogenic cooling, have enabled selective measurement of HCl and differentiation from Cl2 rsc.org. Other IMS variants have demonstrated sensitivity for HCl at low ppb levels, with specific measurements showing responses to concentrations as low as 8.5 ppb masatech.eu. The speed and sensitivity of IMS make it a valuable tool for real-time environmental monitoring and process control where HCl detection is critical envirotech-online.commasatech.euiut-technologies.de.

Compound List:

Hydrogen Chloride (HCl)

Reaction Mechanisms and Kinetics Involving Hydrogen Chloride

Catalytic Oxidation of Hydrogen Chloride to Chlorine

Thermodynamic and Kinetic Studies of Hydrogen Chloride Oxidation

The catalytic oxidation of hydrogen chloride (HCl) to chlorine (Cl₂) is of considerable industrial interest for chlorine recycling. Thermodynamic analysis indicates that the equilibrium conversion of HCl decreases with increasing reaction temperature and a higher molar ratio of HCl to O₂. Conversely, an equimolar HCl/O₂ feed generally results in higher HCl conversion and a minimized adiabatic temperature rise, which benefits both equilibrium conversion and catalyst performance acs.orgacs.org. Kinetic studies have established that surface reactions can be the rate-controlling step, often following a Langmuir-Hinshelwood mechanism. Empirical kinetic models, derived from experimental data, have been developed to describe these processes, showing good agreement between predicted and experimental results acs.orgacs.orgresearchgate.netresearchgate.net. For instance, studies on Cu-based composite catalysts have reported activation energies for HCl oxidation around 82.10 kJ/mol researchgate.netresearchgate.net. The influence of diffusion on the reaction rate is often negligible, allowing for the establishment of reliable kinetic models acs.org.

Mechanistic Insights into Catalytic Hydrogen Chloride Conversion

Catalytic conversion of HCl involves complex reaction pathways. In the context of HCl oxidation to Cl₂, mechanisms often involve surface reactions where adsorbed intermediates play a key role. For example, on Cu/Ce composite oxide catalysts, the adsorption of O₂ has been identified as a potential rate-controlling step researchgate.netresearchgate.net. Research has also explored the kinetics of HCl oxidation on supported catalysts, with studies suggesting that the recombination of adsorbed Cl intermediates can be the rate-determining step researchgate.netdoaj.org. The efficiency of these catalytic processes is influenced by factors such as catalyst composition, temperature, and reactant ratios researchgate.netresearchgate.net.

Heterogeneous Reaction Mechanisms of Hydrogen Chloride

Hydrogen chloride exhibits significant reactivity on surfaces, playing a critical role in both industrial material processing and atmospheric chemistry.

Surface Reactions and Adsorption Mechanisms of Hydrogen Chloride

The interaction of HCl with various surfaces, including metals and ice, is characterized by adsorption and subsequent reactions. On silicon carbide (SiC) surfaces, HCl readily adsorbs with a strong bond, exhibiting an activation energy for desorption of approximately 64 kcal/mol. Under certain conditions, HCl does not etch the SiC surface, suggesting a site-blocking mechanism for inhibition in chemical vapor deposition (CVD) processes osti.gov. Studies on aluminum surfaces have shown that anodized aluminum exhibits the highest HCl uptake, followed by surfaces with chromate (B82759) conversion coating, and then untreated aluminum, correlating with the thickness of the oxide layer aiaa.org.

On ice surfaces, HCl adsorption is a crucial step in polar stratospheric ozone depletion. The interaction is complex, involving trapping mechanisms and potential surface disordering. At low temperatures (e.g., below 120 K), adsorption saturates with one HCl molecule per surface H₂O molecule. Above 125 K, HCl is incorporated into the ice film, disrupting the lattice and increasing uptake rates researchgate.netacs.org. Trace amounts of HCl can induce the formation of a quasi-liquid layer (QLL) on ice surfaces at stratospheric temperatures, which enhances the reactivity of HCl with other species like chlorine nitrate (B79036) (ClONO₂) pnas.org. Studies have also identified different adsorption modes on polycrystalline ice, including strong irreversible and weak reversible binding, potentially corresponding to adsorption at crystal faces and grain boundaries, respectively loerting.at.

Role of Hydrogen Chloride in Heterogeneous Atmospheric Chemistry

Hydrogen chloride plays a notable role in atmospheric chemistry, particularly in heterogeneous reactions involving aerosols and ice particles. In the Earth's stratosphere, HCl uptake on ice particles is a significant sink for HCl and a key step in chlorine activation processes leading to ozone depletion pnas.orgnasa.govmit.edu. The presence of HCl on ice can facilitate reactions with species like ClONO₂, promoting the release of reactive chlorine pnas.orgmit.eduacs.org.

In the Martian atmosphere, seasonal changes in HCl abundance are explained by heterogeneous chemistry involving water ice and dust aerosols aanda.orgarxiv.org. Observations suggest that HCl uptake onto water ice particles acts as a major regulatory mechanism for HCl abundance, with evidence indicating rapid removal competing with atmospheric mixing arxiv.org. Studies on Mars have proposed that the heterogeneous loss of HCl on dust and ice surfaces, along with production mechanisms involving hydrated dust, can reconcile observed HCl profiles with photochemical models aanda.orgaanda.org. The uptake coefficient (γ) is a critical parameter in describing these heterogeneous reactions, representing the fraction of successful reactions upon contact with a surface aanda.orgacs.org. For instance, HCl uptake on ice at relevant stratospheric temperatures can be limited by HCl partial pressure, with uptake coefficients varying based on conditions acs.org.

Intermolecular Interactions and Solution Chemistry of Hydrogen Chloride

Nature of Intermolecular Forces in Hydrogen Chloride Systems

The physical properties of hydrogen chloride (HCl) are governed by the intermolecular forces (IMFs) that exist between its molecules. These forces, while weaker than the intramolecular covalent bond between the hydrogen and chlorine atoms, dictate the substance's state of matter at different temperatures and pressures. libretexts.org To overcome the IMFs in one mole of liquid HCl and convert it to its gaseous state requires approximately 17 kilojoules of energy, whereas breaking the covalent bonds within the molecules requires about 430 kilojoules. libretexts.org The primary intermolecular forces at play in hydrogen chloride are dipole-dipole interactions and London dispersion forces. bartleby.combrainly.com

The hydrogen chloride molecule is characterized by a polar covalent bond, a result of the significant difference in electronegativity between the chlorine and hydrogen atoms. wikipedia.orgunacademy.com Chlorine, being more electronegative, attracts the shared electrons more strongly, leading to a partial negative charge (δ−) on the chlorine atom and a partial positive charge (δ+) on the hydrogen atom. ucalgary.casolubilityofthings.com This separation of charge creates a permanent molecular dipole. solubilityofthings.comquora.com

Consequently, HCl molecules in proximity orient themselves so that the positive end of one molecule attracts the negative end of a neighboring molecule. ucalgary.calibretexts.org This electrostatic attraction between the oppositely charged ends of polar molecules is known as a dipole-dipole interaction. ucalgary.ca These forces are the primary intermolecular force acting among HCl molecules. bartleby.com The strength of these interactions is reflected in the physical properties of HCl. For instance, the boiling point of HCl (188 K) is substantially higher than that of nonpolar fluorine (F₂) (85 K), a molecule with a similar molecular mass, indicating stronger intermolecular attractions in HCl. ucalgary.calibretexts.org While significant, the dipole-dipole interaction in HCl is relatively weak, with an energy of about 3.3 kJ/mol. purdue.edu

CompoundMolecular Mass (g/mol)Boiling Point (K)Primary Intermolecular Force
Hydrogen Chloride (HCl)36.46188Dipole-Dipole
Fluorine (F₂)38.0085London Dispersion

Hydrogen bonding is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative, small atom, most commonly fluorine, oxygen, or nitrogen. stackexchange.comkhanacademy.org Hydrogen chloride does not typically exhibit hydrogen bonding in the same way as water (H₂O) or hydrogen fluoride (B91410) (HF). youtube.comquora.com The primary reasons for this are the larger atomic size and lower electron density of the chlorine atom compared to fluorine, oxygen, or nitrogen. stackexchange.comquora.comquora.com The larger size of the chlorine atom weakens the electrostatic attraction. stackexchange.com

However, evidence suggests that weak hydrogen bonds involving chlorine atoms can form in specific circumstances. stackexchange.com In the gas phase, HCl dimers are known to be hydrogen-bonded. stackexchange.com Additionally, adducts such as the one between HCl and a water molecule (HCl⋯OH₂) are also recognized. stackexchange.com Despite these instances, the interaction is generally classified as a strong dipole-dipole force rather than a true hydrogen bond, which is reserved for interactions involving F, O, or N. quora.comquora.com When dissolved in water, HCl fully dissociates, meaning there are no HCl molecules available to form hydrogen bonds; instead, hydronium ions are strongly hydrogen-bonded to surrounding water molecules. quora.com

London dispersion forces (LDF) are the weakest type of intermolecular force and are present in all atoms and molecules, including hydrogen chloride. bartleby.comquora.compurdue.edu These forces arise from temporary, instantaneous fluctuations in the electron distribution within a molecule. brainly.compurdue.edu At any given moment, the electron cloud can become momentarily asymmetrical, creating a temporary dipole. This transient dipole can then induce a corresponding dipole in a neighboring molecule, resulting in a weak, short-lived attraction. purdue.edu

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. While chlorine can participate in halogen bonds in various chemical systems, this type of interaction is not typically a defining feature of pure hydrogen chloride. quora.com Some research in related fields, such as medicinal chemistry, has characterized halogen-hydrogen bonds, which are similar in nature. reddit.com However, in the context of the primary intermolecular forces within liquid or solid HCl, dipole-dipole and London dispersion forces are the predominant interactions.

Hydrogen Chloride Interactions in Condensed Phases

In the solid state, hydrogen chloride molecules interact to form ordered structures. At low temperatures, frozen HCl consists of zigzag chains of molecules, similar to hydrogen fluoride. wikipedia.org It undergoes a phase transition at 98.4 K. Below this temperature, it has an orthorhombic crystal structure, which changes to a cubic structure above this temperature. wikipedia.org

The interactions in condensed phases are not limited to simple crystal structures. Under extreme pressures, hydrogen chloride exhibits complex behaviors driven by hydrogen bond networks. nih.gov As pressure increases, the hydrogen bonds shorten and strengthen. Above 51 GPa, this leads to a continuous transition to a state with symmetric hydrogen bonds (Cl⋯H⋯Cl). nih.gov At even higher pressures (above 100 GPa), evidence suggests the emergence of proton mobility and disorder within the crystalline chlorine substructure, eventually leading to metallization at approximately 240 GPa. nih.gov

Studies of small clusters of hydrogen chloride, such as dimers and trimers isolated in a solid argon matrix, provide further insight into its intermolecular interactions. acs.org In an applied electric field, HCl dimers reorient themselves. This reorientation happens through a process of tunneling inversion, where the proton-accepting and proton-donating roles of the individual HCl subunits within the dimer are interconverted. acs.org In contrast, the cyclic structure of HCl trimers is more stable and does not show reorientation but rather a Stark broadening of its vibrational bands under a strong electric field. acs.org These interactions are a form of weak hydrogen bonding where the hydrogen atom of one HCl molecule is directed toward the π-orbitals of an unsaturated hydrocarbon or the lone pair of another electronegative atom. quora.comcdnsciencepub.com

Environmental Chemistry and Atmospheric Science of Hydrogen Chloride

Sources and Atmospheric Budget of Hydrogen Chloride

Hydrogen chloride is released into the atmosphere through both natural and anthropogenic processes. Understanding its budget requires quantifying these diverse emission sources.

Natural Emissions of Gaseous Hydrogen Chloride

Volcanic activity is a primary natural source of gaseous hydrogen chloride (HCl) in the atmosphere. Volcanoes and geothermal areas release a variety of gases, with water vapor, carbon dioxide, and sulfur dioxide being the most abundant. However, lesser amounts of hydrogen halides, including HCl, are also emitted. ivhhn.orgusgs.gov Volcanic emissions can transport these gases over long distances, impacting air quality locally and regionally. ivhhn.org

Anthropogenic Emissions of Hydrogen Chloride

Anthropogenic activities contribute substantially to atmospheric HCl concentrations. Major sources include:

Industrial Processes: Iron-steel manufacturing, chemical industries, ceramic industries, glass manufacturing, and cement production are significant emitters of HCl. texas.gov

Combustion: The burning of fossil fuels, particularly coal, is a major anthropogenic source of HCl. texas.govepa.gov Open waste burning and open biomass burning are also significant contributors, accounting for a large portion of global HCl emissions. nih.govresearchgate.net Residential combustion and industrial processes also release HCl. researchgate.net

Waste Incineration: The incineration of domestic and industrial waste releases HCl into the atmosphere. texas.gov

Other Sources: Rocket firing and the use of chlorine-containing disinfectants in water treatment and swimming pools can also contribute to HCl emissions. texas.govshu.edu.cn

Global estimates suggest that in 2014, anthropogenic emissions of HCl were approximately 2354 Gg Cl yr-1, with open waste burning (38%), open biomass burning (19%), energy (19%), and residential (13%) sectors being the dominant contributors. nih.govresearchgate.net Combustion of waste (43%), biomass (32%), and coal (25%) were the major fuel types contributing to these emissions. nih.gov

Table 1: Major Anthropogenic HCl Emission Sources and Contributions (Global, 2014)

Source SectorContribution to HCl EmissionsMajor Fuel Types
Open Waste Burning38%Waste (43%), Biomass (32%), Coal (25%)
Open Biomass Burning19%Biomass (32%)
Energy Sector19%Coal (25%), Waste (43%)
Residential Sector13%Biomass (32%), Coal (25%)
Industrial ProcessesVaries by regionCoal (25%), Waste (43%)
Waste IncinerationVaries by regionWaste (43%)

Note: Contributions are based on global estimates from specific studies and may vary regionally. nih.govresearchgate.net

Formation Mechanisms of Atmospheric Hydrogen Chloride

Hydrogen chloride can be formed in the atmosphere through several chemical pathways:

Acid Displacement: This mechanism involves the reaction of condensed-phase soluble chloride (e.g., from sea salt aerosols) with another atmospheric acid, such as nitric acid (HNO3), leading to the release of gaseous HCl. yorku.capicarro.com This process is influenced by aerosol acidity. acs.org

Chlorine Atom Abstraction: HCl can also form through the reaction of chlorine atoms (Cl•) with organic molecules (RH), where the chlorine atom abstracts a hydrogen atom. yorku.capublish.csiro.au

Direct Emission: As mentioned, HCl is directly emitted from various combustion and industrial processes. texas.govyorku.ca

Atmospheric Fate and Transformations of Hydrogen Chloride

Gas-Particle Partitioning of Chlorine Species

Hydrogen chloride exists in both gaseous and particulate phases in the atmosphere. Its distribution between these phases is governed by factors such as temperature, relative humidity, and aerosol properties, often described by Henry's Law. dtic.mil In the presence of aerosols, HCl can partition into the aqueous phase, influencing aerosol water uptake and the formation of particulate chloride (Cl-). nih.govdtic.milnih.gov This partitioning is crucial for the activation of chlorine into more reactive species. nih.gov

Table 2: Gas-Particle Partitioning of HCl and Related Species

SpeciesPrimary PhasePartitioning Influence FactorsSignificance
HClGasTemperature, Relative Humidity, Aerosol Acidity, HNO3Reservoir for reactive chlorine; influences aerosol acidity and water content
Cl-ParticleAerosol pH, Ionic Strength, Sea Salt AbundanceFormed from HCl partitioning; part of aerosol composition

Note: ε represents the partitioning ratio (particulate/particulate + gaseous). acs.orgresearchgate.netmdpi.com

Heterogeneous Uptake and Reactions on Aerosols and Ice Particles

Hydrogen chloride can undergo heterogeneous reactions on the surfaces of aerosols and ice particles. Studies have shown that HCl can react with ice films, forming species like H3O+, particularly at lower temperatures. acs.org The uptake of HCl on ice is dependent on HCl partial pressure and temperature, with uptake being limited at lower pressures and unlimited at higher pressures. acs.org

Research indicates that HCl can be efficiently taken up by ice surfaces, and this process is considered a significant sink for HCl in planetary atmospheres, such as Mars. arxiv.orgaanda.org On Earth, HCl can react with other species on ice particles, such as chlorine nitrate (B79036) (ClONO2), influencing stratospheric chemistry. osti.govcopernicus.org The interaction of HCl with aerosols also plays a role in chlorine activation, leading to the formation of reactive chlorine species like chlorine atoms (Cl•). publish.csiro.aunih.gov

Compound Name List:

Hydrogen Chloride (HCl)

Chlorine (Cl)

Chlorine atom (Cl•)

Chlorine gas (Cl2)

Hypochlorous acid (HClO)

Nitric acid (HNO3)

Nitrate radical (NO3)

Nitrogen dioxide (NO2)

Nitrogen pentoxide (N2O5)

Nitryl chloride (ClNO2)

Hydroxyl radical (OH•)

Hydrogen fluoride (B91410) (HF)

Hydrogen bromide (HBr)

Hydrogen iodide (HI)

Sulfur dioxide (SO2)

Hydrogen sulfide (B99878) (H2S)

Carbon dioxide (CO2)

Carbon monoxide (CO)

Sodium (Na+)

Chloride (Cl-)

Ammonium (NH4+)

Sulfate (SO42-)

Nitrate (NO3-)

Astrochemistry of Hydrogen Chloride

Detection of Hydrogen Chloride in Interstellar and Circumstellar Environments

Hydrogen chloride has been detected in a variety of interstellar and circumstellar environments. Early identifications of HCl in the interstellar medium (ISM) include the Orion Molecular Cloud (OMC-1) and the Sagittarius B2 molecular cloud. oup.com More recent and detailed observations have been made possible by advanced instrumentation.

Infrared absorption lines of HCl have been identified in the warm circumstellar environment of the protostar CRL 2136. oup.com The fractional abundance of HCl relative to molecular hydrogen (H₂) in this region is estimated to be between 1-2 × 10⁻⁷. oup.com Furthermore, the radical ion HCl⁺, a key intermediate in chlorine chemistry, was first identified in the ISM using the Herschel Space Observatory's Heterodyne Instrument for the Far-Infrared (HIFI). caltech.edu Detections of the ground-state rotational transition of H³⁵Cl⁺ were made in absorption towards the Galactic star-forming regions W31C and W49N. caltech.edu

Observations with the HIFI instrument aboard the Herschel Space Observatory have also led to the detection of both stable isotopologues of hydrogen chloride, H³⁵Cl and H³⁷Cl, in diffuse molecular clouds along the line of sight to the star-forming region W31C. oup.comarxiv.orgarxiv.org These detections in diffuse clouds, where HCl was observed in absorption, have provided crucial data that challenge and refine existing chemical models. oup.comarxiv.org The detection of the chemically related ion H₂Cl⁺ in absorption towards NGC 6334I and Sagittarius B2(S) further underscores the active role of chlorine chemistry in these regions. arxiv.org

Chlorine Chemistry in Molecular Clouds

The chemistry of chlorine in molecular clouds is intricate and varies with the physical conditions of the environment, such as the depth into the cloud and the local radiation field. oup.com

In the dense interstellar medium, hydrogen chloride is believed to be a primary carrier of chlorine. oup.com The formation of HCl is initiated by the ionization of chlorine atoms. Due to chlorine's ionization potential being lower than that of hydrogen, it is readily ionized by the interstellar radiation field, predominantly existing as Cl⁺ in diffuse regions. oup.comaanda.org

The key formation pathway for HCl in molecular clouds proceeds through a series of ion-neutral reactions. The process begins with the reaction of the chlorine ion (Cl⁺) with molecular hydrogen (H₂), which is abundant in these environments. oup.com This reaction forms the hydrogen chloride ion (HCl⁺). oup.com

Subsequently, HCl⁺ reacts with another H₂ molecule to produce the chloronium ion (H₂Cl⁺). oup.com In the deep interiors of dense clouds, where the electron abundance is low, H₂Cl⁺ can then undergo dissociative recombination with an electron. oup.com This final step can lead to the formation of neutral HCl. oup.com At these depths, HCl is shielded from the destructive interstellar radiation field, allowing it to accumulate. oup.com Theoretical models predict that in these dense regions, HCl can account for a significant fraction of the gas-phase chlorine. oup.com

The reactions of chlorine ions with molecular hydrogen are fundamental to the chlorine chemistry of the interstellar medium. The initial reaction in the formation chain of hydrogen chloride is the exothermic reaction between the chlorine cation (Cl⁺) and molecular hydrogen (H₂):

Cl⁺ + H₂ → HCl⁺ + H oup.comresearchgate.net

This reaction is crucial as it initiates the process of incorporating chlorine into a hydride. oup.com The resulting hydrogen chloride ion (HCl⁺) is highly reactive and quickly undergoes a subsequent reaction with H₂, if not destroyed by other processes like dissociative recombination. oup.comresearchgate.net

HCl⁺ + H₂ → H₂Cl⁺ + H oup.comresearchgate.net

This reaction forms the relatively stable chloronium ion (H₂Cl⁺), which does not readily react further with H₂. researchgate.net Experimental studies at cryogenic temperatures have investigated the rate coefficients for these reactions, finding them to be largely constant over the temperature ranges typical of interstellar clouds. acs.orgacs.orgarxiv.org The analysis of isotopic systems in these experiments indicates that the reaction between HCl⁺ and H₂ proceeds via a simple hydrogen atom abstraction mechanism. acs.orgacs.orgarxiv.org

Isotopic Abundance Ratios of Chlorine in Astrophysical Contexts (e.g., H³⁵Cl/H³⁷Cl)

Chlorine possesses two stable isotopes, ³⁵Cl and ³⁷Cl. The measurement of their abundance ratio in astrophysical environments provides valuable information for confirming molecular detections and for understanding nucleosynthetic processes and chemical fractionation.

Observations of both H³⁵Cl and its less abundant isotopologue H³⁷Cl have been successfully carried out in various interstellar regions. oup.com The detection of H³⁷Cl⁺ toward the star-forming region W31C, with a column density consistent with the expected ³⁵Cl/³⁷Cl isotopic ratio, provided strong corroborating evidence for the initial identification of HCl⁺. caltech.edu

In the diffuse molecular clouds along the line of sight to W31C, observations of the J = 1-0 rotational lines of both H³⁵Cl and H³⁷Cl allowed for a direct measurement of the isotopic ratio. arxiv.org The analysis yielded a ³⁵Cl/³⁷Cl ratio of 2.9, which is in close agreement with the solar system value of 3.1. arxiv.org This suggests limited chemical fractionation of chlorine in the diffuse interstellar medium.

Table 1. Observed Chlorine Isotopic Ratios

Location Observed Ratio (³⁵Cl/³⁷Cl) Solar System Value

Observational Techniques for (e.g., HIFI Instrument)

The study of the astrochemistry of hydrogen chloride relies heavily on high-resolution spectroscopy at far-infrared and submillimeter wavelengths, where the fundamental rotational transitions of light hydrides occur. arxiv.org

A primary instrument for these observations has been the Heterodyne Instrument for the Far-Infrared (HIFI) on board the Herschel Space Observatory. oup.comcaltech.eduarxiv.orgresearchgate.net HIFI's high spectral resolution was crucial for detecting and resolving the spectral lines of HCl and its related ions. caltech.edu For instance, the J = 1-0 rotational transitions of H³⁵Cl and H³⁷Cl were observed in absorption in diffuse clouds using HIFI. arxiv.orgarxiv.org This absorption technique requires a bright background source of continuum emission, against which the intervening gas containing HCl absorbs the radiation at specific frequencies corresponding to its rotational transitions.

Similarly, the first interstellar detection of the HCl⁺ ion was achieved with HIFI by observing its ground-state rotational transition (²Π₃/₂, J = 5/2-3/2) in absorption towards the bright continuum sources W31C and W49N. caltech.edu The high resolution of HIFI was also able to resolve the hyperfine structure of these transitions, which is essential for accurate modeling of the absorption features and deriving reliable column densities. caltech.edu Following the Herschel mission, instruments like the German Receiver for Astronomy at Terahertz Frequencies (GREAT) on the Stratospheric Observatory for Infrared Astronomy (SOFIA) have continued to enable observations of key species like HCl⁺. arxiv.org

Table 2. Mentioned Compounds

Compound Name Chemical Formula
Hydrogen Chloride HCl
Molecular Hydrogen H₂
Hydrogen Chloride Ion HCl⁺
Chloronium Ion H₂Cl⁺
Chlorine Ion Cl⁺

Advanced Analytical Methodologies for Hydrogen Chloride Quantification

Spectroscopic Techniques for Trace Hydrogen Chloride Detection

Spectroscopic methods leverage the interaction of light with HCl molecules to identify and quantify its presence. These techniques often offer non-intrusive, real-time, and highly sensitive measurements.

Ultra-Highly Sensitive Hydrogen Chloride Sensors

Several advanced spectroscopic techniques have been developed to achieve ultra-high sensitivity, capable of detecting HCl at parts-per-billion (ppb) and even parts-per-trillion (ppt) levels.

Quartz-Enhanced Photothermal Spectroscopy (QEPTS): This technique offers non-contact measurement, making it suitable for acidic and corrosive gases like HCl, as the sensing element (quartz tuning fork) is not directly exposed to the analyte mdpi.comnih.govresearchgate.net. QEPTS has demonstrated a minimum detection limit (MDL) of approximately 17 parts per billion (ppb) with an integration time of 130 seconds mdpi.comnih.gov. Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS) has also shown sensitivity for HCl detection, achieving an MDL of 550 ppb with a 1-second data acquisition time optica.org.

Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive optical technique that measures the time it takes for light to decay within an optical cavity pall.compicarro.comprocess-insights.comprocess-insights.com. Analyzers based on CRDS can measure HCl with parts-per-trillion (ppt) sensitivity pall.compicarro.comprocess-insights.comprocess-insights.com. For instance, the Picarro SI2108 analyzer utilizes CRDS with an effective path length of up to 20 kilometers to achieve ppt (B1677978) sensitivity picarro.com. Tiger Optics' HALO 3 HCl analyzer offers low single-digit ppb detection capabilities process-insights.com, while the T-I Max HCl analyzer can detect HCl across a range from ppb to ppm concentrations process-insights.comprocess-insights.com. CRDS is noted for its interference-free performance, even in complex gas matrices process-insights.comprocess-insights.com.

Tunable Diode Laser Absorption Spectroscopy (TDLAS): TDLAS offers high sensitivity and selectivity by tuning a laser to specific absorption wavelengths of HCl esegas.competro-online.com. This method can detect HCl at ppb levels process-insights.comesegas.com. Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS), a variant of TDLAS, has achieved precision of 7–8 pptv with a 1 Hz measurement rate and a 3σ limit of detection as low as 21–24 pptv copernicus.org. TDLAS systems can measure HCl concentrations ranging from low ppb to high ppm process-insights.com.

Ion Mobility Spectroscopy (IMS): IMS is capable of detecting HCl at levels down to 0.5 ppb and has demonstrated sensitivity for low ppb concentrations envirotech-online.commasatech.eu. A key advantage of IMS is its lack of interference from high humidity levels envirotech-online.com.

Table 1: Sensitivity of Spectroscopic HCl Detection Methods

TechniqueTypical Minimum Detection Limit (MDL)Notes
Quartz-Enhanced Photothermal Spectroscopy (QEPTS)~17 ppbNon-contact measurement, suitable for corrosive gases mdpi.comnih.gov.
Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS)550 ppbAchieved with 1 sec data acquisition optica.org.
Cavity Ring-Down Spectroscopy (CRDS)ppt to ppbInterference-free performance, highly specific pall.compicarro.comprocess-insights.comprocess-insights.comprocess-insights.comprocess-insights.com.
Tunable Diode Laser Absorption Spectroscopy (TDLAS)ppbHigh sensitivity and selectivity; TILDAS can reach ppt levels process-insights.comesegas.comcopernicus.org.
Ion Mobility Spectroscopy (IMS)0.5 ppb to low ppbNo interference at high humidity levels envirotech-online.commasatech.euenvirotech-online.com.

Detection in Harsh Environments (e.g., Combustion Gases, Industrial Stacks)

Monitoring HCl in harsh environments such as combustion gases and industrial stacks presents significant challenges due to high temperatures, the presence of interfering gases, and corrosive conditions.

TDLAS is well-suited for in-situ measurements in combustion and gasification environments, operating effectively at high temperatures (1100 to 1950 K) petro-online.comlu.seresearchgate.net. Its non-intrusive nature is advantageous for these demanding applications lu.seresearchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopy is an established technique for measuring HCl in industrial stacks, including cement kilns and waste incinerators, often achieving sub-ppm detection levels midac.com. It is recognized by the EPA for HCl monitoring in stack emissions midac.com.

CRDS is increasingly adopted for Continuous Emissions Monitoring (CEM) of HCl in stacks and scrubbers process-insights.comprocess-insights.comprocess-insights.comprocess-insights.competro-online.commt.com. Its robustness and interference-free performance make it reliable in flue gas matrices process-insights.comprocess-insights.com.

QEPTS is also suitable for harsh environments due to its non-contact sensing mechanism, which protects the sensor from corrosive analytes mdpi.com.

IMS has been successfully employed for monitoring HCl in a variety of industrial stacks and process streams envirotech-online.com.

Interference Mitigation Strategies in Spectroscopic Analysis (e.g., Hot Water Interference)

Water vapor is a ubiquitous and significant interferent in HCl spectroscopic measurements, particularly in combustion exhaust gases lu.seresearchgate.netmidac.commdpi.comresearchgate.netnih.govabb.com. Effective mitigation strategies are crucial for accurate quantification.

TDLAS: Accurate temperature-dependent water spectra databases are essential for compensating hot water interference in combustion environments lu.seresearchgate.netresearchgate.netnih.gov. By incorporating this knowledge, TDLAS systems can achieve more accurate measurements, with one study reporting a detection limit of approximately 100 ppm·m at 1500 K lu.seresearchgate.netnih.gov.

NDIR (Non-Dispersive Infrared) Analyzers: Water vapor can cause substantial interference. The development of specific bandpass filters (BPFs) centered around 3.60 μm with an 80 nm half-bandwidth has been employed to minimize cross-sensitivity with water and other gases mdpi.com. Gas Filter Correlation (GFC) is another method used to enhance selectivity, though it can be affected by high concentrations of interfering species mdpi.com.

CRDS: This technique inherently offers excellent specificity to HCl due to its high spectral resolution, proving to be interference-free from moisture, SO2, and other flue gas components process-insights.comprocess-insights.com.

TILDAS: Benefits from analyzing spectrally isolated HCl absorption features, leading to highly specific and virtually absolute measurements copernicus.org.

IMS: Notably, IMS exhibits no interference from high humidity levels, making it robust in moist environments envirotech-online.com.

Chromatographic and Other Analytical Methods

Beyond spectroscopy, chromatographic and gravimetric methods offer alternative approaches for HCl analysis, often used for sample collection and laboratory-based quantification.

Ion-Exchange Chromatography for Hydrogen Chloride

Ion-exchange chromatography (IEC) is a well-established technique for analyzing ionic substances, including chloride ions, which are the dissociated form of HCl in aqueous solutions libretexts.org.

In practice, gaseous HCl is often collected by drawing air through a sorbent material, such as an alkali-impregnated quartz fiber filter or silica (B1680970) gel tubes epa.govrsc.orgosha.govrsc.orgresearchgate.net.

The collected chloride ions are then eluted and analyzed using Ion Chromatography (IC) epa.govosha.gov. For instance, US EPA Method 9057 utilizes IC to measure chloride ions collected from gaseous HCl emissions epa.gov.

A study evaluating HCl in biomethane reported relative expanded uncertainties for IEC measurements ranging from 10% to 37% rsc.orgrsc.orgresearchgate.net. OSHA Method ID-174-SG also describes the collection of airborne HCl on silica gel followed by IC analysis osha.gov.

Gravimetric Analysis for Hydrogen Chloride Gas Mixtures

Gravimetric analysis involves capturing HCl from a gas mixture using a reagent that forms a product that can be weighed. This method determines HCl concentration based on the mass of the captured substance gasdog.com.

While not typically suited for continuous or real-time monitoring, gravimetric analysis can be valuable for laboratory-based quantification, particularly when high accuracy is required gasdog.com.

Absorption methods, which involve trapping HCl in a solution or solid matrix leading to a measurable change, are also employed. These methods are generally slower than other techniques but can be effective for detecting low concentrations of HCl gasdog.com.

Compound List

Hydrogen Chloride (HCl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.